molecular formula C16H16ClN3O3 B4518876 6-(4-chlorophenyl)-2-(2-morpholino-2-oxoethyl)-3(2H)-pyridazinone

6-(4-chlorophenyl)-2-(2-morpholino-2-oxoethyl)-3(2H)-pyridazinone

Cat. No.: B4518876
M. Wt: 333.77 g/mol
InChI Key: FPJSIGLIUJGWAY-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-(2-morpholino-2-oxoethyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C16H16ClN3O3 and its molecular weight is 333.77 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone is 333.0880191 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and biological evaluation of 6-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone derivatives have been widely explored, revealing their potential in various biomedical applications. For instance, a study focused on the synthesis of 3(2H)-pyridazinone derivatives containing a N’-benzyliden-acetohydrazide moiety, demonstrating promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. Some of these compounds exhibited activity against E. coli ATCC 35218, indicating their potential as antimicrobial agents (Sukuroglua et al., 2012).

Drug Discovery and Chemical Synthesis

The structural versatility of pyridazinone rings, such as those in 6-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone, has been exploited in drug discovery and chemical synthesis. Studies have highlighted the utility of pyridazinone scaffolds for generating a variety of polyfunctional systems through sequential nucleophilic substitution, which can be crucial in the development of new pharmaceuticals. This adaptability underscores the significance of pyridazinone derivatives in medicinal chemistry and drug design (Pattison et al., 2009).

Analgesic Activity

Research into 6-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone and related compounds has also shown potential in the development of new analgesic drugs. A series of derivatives were synthesized and tested for their in vivo analgesic activity, comparing favorably to established analgesics like acetylsalicylic acid, but without causing gastric ulceration, highlighting their potential as safer analgesic options (Şüküroğlu et al., 2006).

Molecular Docking and In Vitro Screening

In addition to synthetic and biological activities, 6-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone derivatives have been subjected to molecular docking and in vitro screening to evaluate their potential as anticancer and antimicrobial agents. These studies provide insights into the molecular interactions of these compounds with biological targets, further illustrating their versatility and potential in drug discovery (Flefel et al., 2018).

Properties

IUPAC Name

6-(4-chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c17-13-3-1-12(2-4-13)14-5-6-15(21)20(18-14)11-16(22)19-7-9-23-10-8-19/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJSIGLIUJGWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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